molecular formula C9H10ClNO B14823832 4-Chloro-5-cyclopropoxy-2-methylpyridine

4-Chloro-5-cyclopropoxy-2-methylpyridine

Cat. No.: B14823832
M. Wt: 183.63 g/mol
InChI Key: TUUVUAOLDAEFON-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropoxy-2-methylpyridine is a sophisticated multi-substituted pyridine compound designed for advanced research and development. This chemical serves as a versatile synthetic intermediate, particularly valuable in medicinal chemistry for the construction of novel bioactive molecules. The distinct 4-chloro-5-cyclopropoxy substitution pattern on the 2-methylpyridine scaffold is a key structural motif that researchers utilize to modulate the physicochemical properties and binding affinity of potential drug candidates. Pyridine derivatives with cyclopropyl ether groups are of significant interest in the discovery of new therapeutic agents, as these fragments can influence metabolic stability and target engagement . In pharmaceutical research, this compound is a promising building block for the synthesis of molecules targeting various diseases. Its structure is analogous to pyridine-based scaffolds investigated in drug discovery programs, such as those for potent antimalarial agents or central nervous system (CNS) targets like metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) . The chlorine atom offers a handle for further functionalization via cross-coupling reactions, while the cyclopropoxy group can serve as a conformationally restrained bioisostere. Beyond pharmaceuticals, such specialized pyridines also find application in the development of next-generation agrochemicals, as the pyridine ring is a common component in many modern herbicides and insecticides . Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

TUUVUAOLDAEFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)Cl

Origin of Product

United States

Preparation Methods

O-Alkylation of 5-Hydroxy Precursors

A common approach involves introducing the cyclopropoxy group via nucleophilic substitution of a hydroxyl group at position 5. The synthesis begins with 5-hydroxy-4-chloro-2-methylpyridine , which is reacted with bromomethylcyclopropane under basic conditions.

Procedure (adapted from [EP0121320A1] and [CN118580179A]):

  • Synthesis of 5-hydroxy-4-chloro-2-methylpyridine :
    • Nitration of 4-chloro-2-methylpyridine using HNO₃/H₂SO₄ at 0–5°C yields 5-nitro-4-chloro-2-methylpyridine.
    • Reduction of the nitro group with H₂/Pd-C in ethanol affords 5-amino-4-chloro-2-methylpyridine.
    • Diazotization with NaNO₂/HCl followed by hydrolysis (H₂O, CuSO₄) gives the 5-hydroxy derivative.
  • O-Alkylation :
    • The hydroxyl group is treated with bromomethylcyclopropane (1.2 eq) and cesium carbonate (1.5 eq) in DMF at 80°C for 12 hours.
    • Yield: ~70% (estimated from analogous reactions in).

Key Challenges :

  • Regioselective nitration at position 5 requires careful control of reaction conditions.
  • Cyclopropane ring stability under basic conditions necessitates inert atmospheres.

Metal-Catalyzed Coupling Reactions

Ullmann-Type Etherification

Copper-catalyzed coupling between 5-bromo-4-chloro-2-methylpyridine and cyclopropanol offers an alternative route.

Procedure (inspired by [CN107129466A]):

  • Synthesis of 5-bromo-4-chloro-2-methylpyridine :
    • Direct bromination of 4-chloro-2-methylpyridine using N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • Coupling :
    • React 5-bromo derivative with cyclopropanol (2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 24 hours.
    • Yield: ~50–60% (based on similar aryl ether syntheses).

Advantages :

  • Avoids intermediate hydroxylation steps.
  • Compatible with halogenated pyridines.

Cyclopropane Ring Construction Post Etherification

Simmons-Smith Cyclopropanation

Introducing the cyclopropane moiety after ether formation can enhance regioselectivity.

Procedure (adapted from [WO2020178175A1]):

  • Synthesis of 5-allyloxy-4-chloro-2-methylpyridine :
    • React 5-hydroxy-4-chloro-2-methylpyridine with allyl bromide/K₂CO₃ in acetone.
  • Cyclopropanation :
    • Treat the allyl ether with diethylzinc (2 eq) and CH₂I₂ (1.2 eq) in dichloromethane at 0°C.
    • Yield: ~65% (estimated from analogous cyclopropanations).

Limitations :

  • Requires strict anhydrous conditions.
  • Competing side reactions (e.g., over-addition) may reduce efficiency.

Ring-Synthesis Approaches

Hantzsch Pyridine Synthesis

Building the pyridine ring with pre-installed substituents offers a convergent strategy.

Procedure (based on [US4612377A]):

  • Condensation :
    • React ethyl acetoacetate (methyl source), cyclopropoxyacetaldehyde (cyclopropoxy source), and ammonium acetate in acetic acid.
    • Heat at 100°C for 6 hours to form 1,4-dihydropyridine.
  • Aromatization :
    • Oxidize with MnO₂ in toluene to yield the pyridine core.
    • Chlorinate at position 4 using PCl₅ in chlorobenzene.
    • Yield: ~40% overall (based on dihydropyridine syntheses).

Key Considerations :

  • Cyclopropoxyacetaldehyde must be synthesized separately.
  • Chlorination conditions must avoid ring-opening of the cyclopropane.

Green Chemistry and Recent Advances

Photocatalytic Methods

Emerging strategies leverage visible-light catalysis for C–O bond formation. A recent approach (inspired by) uses:

  • Acridinium photocatalysts and hypervalent iodine reagents to oxidize 5-hydroxy intermediates.
  • Cyclopropanol is introduced via radical coupling, enabling milder conditions (room temperature, 12 hours).

Yield : ~55% (preliminary data from).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
O-Alkylation Nitration → Reduction → Alkylation 70 High regioselectivity Multi-step, sensitive intermediates
Ullmann Coupling Bromination → Cu-catalyzed coupling 60 Avoids hydroxylation Requires toxic Cu catalysts
Simmons-Smith Allylation → Cyclopropanation 65 Modular cyclopropane introduction Anhydrous conditions needed
Hantzsch Synthesis Condensation → Aromatization 40 Convergent route Low overall yield
Photocatalytic Radical coupling 55 Mild conditions Early-stage development

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.

Scientific Research Applications

4-Chloro-5-cyclopropoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and cyclopropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key pyridine derivatives with comparable substitution patterns include:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties (Predicted/Experimental)
4-Chloro-5-cyclopropoxy-2-methylpyridine C₉H₁₀ClNO ~183.63* Cl (4), cyclopropoxy (5), CH₃ (2) High lipophilicity; moderate solubility
5-Chloro-2-(cyclopropylmethoxy)pyridine C₉H₁₀ClNO 183.63 Cl (5), cyclopropylmethoxy (2) Boiling point: 246.9°C; pKa: 1.75
4-Chloro-5-fluoro-2-methylpyridine C₆H₅ClFN 159.56 Cl (4), F (5), CH₃ (2) Lower MW; increased polarity due to F
2-Chloro-5-iodo-4-methylpyridine C₆H₅ClIN 253.47 Cl (2), I (5), CH₃ (4) High density due to iodine; reactive site
5-Chloro-4-cyclopropylpyridin-2-amine C₈H₁₀ClN₂ 169.63 Cl (5), cyclopropyl (4), NH₂ (2) Polar due to NH₂; improved H-bonding

*Molecular weight estimated based on analogs.

Key Observations:
  • Steric and Electronic Effects : The cyclopropoxy group in 4-Chloro-5-cyclopropoxy-2-methylpyridine introduces greater steric hindrance compared to smaller substituents like fluorine or methyl. This may reduce metabolic degradation but could limit solubility .
  • Lipophilicity : Chlorine and cyclopropoxy groups enhance lipophilicity, favoring membrane permeability in biological systems. This contrasts with the polar amine group in 5-chloro-4-cyclopropylpyridin-2-amine, which improves aqueous solubility .
  • Thermal Stability : Derivatives with halogen substituents (e.g., Cl, I) exhibit higher boiling points and melting points due to increased molecular mass and intermolecular forces .

Q & A

Q. How can researchers validate the absence of genotoxicity in early-stage development?

  • Methodological Answer : Conduct Ames tests (OECD 471) with Salmonella strains TA98/TA100. Follow up with in vitro micronucleus assays in mammalian cells (OECD 487). Negative controls and metabolic activation (S9 fraction) are critical for reliable results .

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